2-[(4-Chlorophenoxy)methyl]thiophene
Description
Significance of Thiophene (B33073) Heterocycles in Organic Chemistry Research
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. researchgate.netsciensage.info Its aromatic character and the electron-rich nature of the sulfur atom make it a versatile building block in organic synthesis. sciensage.info Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. mdpi.comencyclopedia.pubresearchgate.net This has led to their incorporation into numerous pharmaceutical agents. researchgate.net
In the realm of materials science, the thiophene ring is a fundamental component of many conducting polymers and organic semiconductors. The ability of thiophene to participate in electropolymerization and to form extended π-conjugated systems is crucial for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
The reactivity of the thiophene ring allows for a variety of substitution reactions, enabling the synthesis of a vast library of derivatives with tailored properties. sciensage.info This chemical tractability has solidified the importance of thiophene as a privileged scaffold in both medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄S chemeo.commerckmillipore.com |
| Molar Mass | 84.14 g/mol chemeo.commerckmillipore.com |
| Appearance | Colorless liquid sciensage.info |
| Boiling Point | 84 °C (183 °F; 357 K) sciensage.info |
| Solubility in Water | Insoluble sciensage.info |
Role of Substituted Phenoxy Moieties in Contemporary Chemical Design
The phenoxy group, an oxygen atom connected to a phenyl ring, is another critical functional group in the design of new molecules. When the phenyl ring is substituted, as with the 4-chloro group in the compound of interest, the electronic and steric properties of the moiety can be finely tuned. Halogen substitutions, in particular, are known to influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
The 4-chlorophenoxy moiety, specifically, has been identified as a key component in a variety of biologically active compounds. Its presence can enhance the efficacy of drugs and agrochemicals. The chlorine atom at the para-position can engage in halogen bonding and other non-covalent interactions, which can be crucial for molecular recognition at a receptor's active site.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClO |
| Molar Mass | 128.56 g/mol |
| Appearance | Colorless to yellow crystalline solid |
| Melting Point | 43-45 °C |
| Boiling Point | 220 °C |
Contextualization of 2-[(4-Chlorophenoxy)methyl]thiophene within Modern Academic Research Frameworks
While direct and extensive research on this compound is not widely available in the current body of scientific literature, its structure suggests several potential areas of interest for modern academic research. The combination of a thiophene ring and a 4-chlorophenoxy moiety within a single molecule presents a scaffold that could be explored for various applications.
A plausible synthetic route to this compound would involve the reaction of 2-(chloromethyl)thiophene (B1266113) with 4-chlorophenol. The synthesis of 2-(chloromethyl)thiophene itself can be achieved through the chloromethylation of thiophene using formaldehyde (B43269) and hydrogen chloride. orgsyn.orgnbinno.comgoogle.comgoogle.com
Given the known biological activities of thiophene derivatives and compounds containing the 4-chlorophenoxy group, this compound could be a candidate for screening in drug discovery programs, particularly in the areas of antimicrobial and anti-inflammatory research. Furthermore, its structure could be of interest in the field of materials science, where the electronic properties of the thiophene ring can be modulated by the substituted phenoxy group.
The study of such a molecule would fit well within research frameworks focused on the synthesis of novel heterocyclic compounds, the exploration of structure-activity relationships, and the development of new functional materials. Future research on this compound would likely involve its synthesis, full characterization, and subsequent evaluation of its biological and physicochemical properties to determine its potential for practical applications.
Strategies for Thiophene Ring Construction and Functionalization
The formation and subsequent functionalization of the thiophene ring are fundamental steps in the synthesis of the target compound and its derivatives. Various classical and modern synthetic methods are employed to achieve the desired substitution patterns on the thiophene nucleus.
Several named reactions are pivotal in the construction of the thiophene ring from acyclic precursors. These methods offer routes to variously substituted thiophenes, which can then be further elaborated.
Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a substituted thiophene. organic-chemistry.orgwikipedia.orgwikipedia.orgpharmaguideline.com The reaction is versatile, allowing for the synthesis of a wide range of thiophene derivatives. wikipedia.orgorganische-chemie.ch The mechanism is thought to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then cyclizes. wikipedia.org
Gewald Aminothiophene Synthesis : The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. pharmaguideline.comwikipedia.orgarkat-usa.org The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org This method is particularly useful for creating highly functionalized thiophenes. arkat-usa.orgresearchgate.net
Fiesselmann Thiophene Synthesis : This synthesis allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the initial deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne, followed by a second addition and cyclization. wikipedia.org
Table 1: Key Cyclization Reactions for Thiophene Synthesis
| Reaction Name | Starting Materials | Key Reagents | Product Type |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |
Once the thiophene ring is formed, it can be further modified to introduce various substituents. Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution reactions, primarily at the C2 and C5 positions. pharmaguideline.comfirsthope.co.in
Electrophilic Aromatic Substitution : Thiophene undergoes a variety of electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. firsthope.co.inbrainly.in These reactions typically proceed under milder conditions than those required for benzene. wikipedia.orgfirsthope.co.in The substitution occurs preferentially at the 2-position due to the greater stabilization of the cationic intermediate. pearson.comyoutube.com
Metal-Catalyzed Cross-Coupling Reactions : Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For thiophene functionalization, reactions such as the Suzuki-Miyaura coupling are employed to introduce aryl or vinyl groups. rsc.orgrsc.orgnih.gov These reactions typically involve a palladium catalyst and couple a thienyl halide or triflate with a boronic acid or ester. rsc.orgnih.gov The use of N-heterocyclic carbene ligands with nickel catalysts has also been shown to be effective in the cross-coupling of thienyl Grignard reagents with aryl bromides. researchgate.net
Methodologies for Introducing the (4-Chlorophenoxy)methyl Moiety
The introduction of the (4-chlorophenoxy)methyl group onto the thiophene ring is a critical step in the synthesis of this compound. This is typically achieved through the formation of an ether linkage.
These methods involve the reaction of a thiophene derivative bearing a leaving group with 4-chlorophenol, or vice versa.
Williamson Ether Synthesis : This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target compound, this could involve the reaction of sodium 4-chlorophenoxide with 2-(halomethyl)thiophene. The reaction proceeds via an Sₙ2 mechanism.
Mitsunobu Reaction : The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into an ether using triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorganic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of 2-thiophenemethanol with 4-chlorophenol in the presence of the Mitsunobu reagents. organic-chemistry.org A key feature of this reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon. missouri.eduorganic-chemistry.org
Copper-catalyzed coupling reactions provide an alternative route to the formation of the aryl ether bond.
Ullmann Condensation : The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol to form a diaryl ether or an alkyl aryl ether. wikipedia.orgsynarchive.comorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and polar solvents. wikipedia.org However, modern variations using soluble copper catalysts and ligands have made the reaction more versatile and applicable under milder conditions. mdpi.com This reaction could be used to couple a 2-(halomethyl)thiophene with 4-chlorophenol in the presence of a copper catalyst. acs.org
Table 2: Methods for Aryl Ether Formation
| Reaction Name | Key Reagents | Description |
|---|---|---|
| Williamson Ether Synthesis | Alkoxide, Alkyl halide | A classic Sₙ2 reaction for ether synthesis. |
| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | Converts an alcohol to an ether with inversion of stereochemistry. |
| Ullmann Condensation | Copper catalyst, Base | A copper-catalyzed coupling of an aryl halide and an alcohol/phenol. |
Multi-Step Synthetic Pathways for this compound Analogs
The synthesis of analogs of this compound often involves a multi-step approach that combines the aforementioned strategies. A common synthetic route starts with a commercially available or readily synthesized thiophene derivative.
A plausible synthetic pathway could begin with the functionalization of the thiophene ring. For instance, 2-thiophenecarboxylic acid can be reduced to 2-thiophenemethanol. This alcohol can then be converted to 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The subsequent reaction of this halomethylthiophene with 4-chlorophenol under Williamson ether synthesis conditions would yield the final product.
For example, the synthesis of thiophene-based kinase inhibitors has been achieved through a multi-step sequence that includes a Fiesselmann thiophene synthesis to construct the core heterocyclic ring. wikipedia.org Similarly, the synthesis of various bioactive thiophene derivatives often relies on the initial construction of a substituted 2-aminothiophene via the Gewald reaction, which is then further functionalized. arkat-usa.orgresearchgate.net The versatility of these initial ring-forming reactions allows for the generation of a diverse library of thiophene analogs.
Synthetic Methodologies and Chemical Transformations of this compound and Related Structures
This article delves into the synthetic strategies and chemical behavior of this compound and structurally related compounds. The focus is on optimizing reaction conditions, exploring advanced synthetic methods, and elucidating the mechanisms behind its various chemical transformations.
Structure
3D Structure
Properties
CAS No. |
90703-58-5 |
|---|---|
Molecular Formula |
C11H9ClOS |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]thiophene |
InChI |
InChI=1S/C11H9ClOS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7H,8H2 |
InChI Key |
VCRBMVMTDAJBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorophenoxy Methyl Thiophene and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS is an essential technique for determining the precise mass of a molecule and, consequently, its elemental formula. nih.gov For 2-[(4-Chlorophenoxy)methyl]thiophene (C₁₁H₉ClOS), the calculated exact mass provides unambiguous confirmation of its molecular formula. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) results in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4), which further validates the elemental composition.
Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner, providing further structural evidence. The fragmentation of this compound is expected to be dominated by cleavage of the ether linkage.
Key Predicted Fragmentation Pathways:
Cleavage of the C-O bond (Path A): This would generate the stable thienylmethyl cation (m/z 97 ) as a likely base peak, along with a 4-chlorophenoxy radical.
Cleavage of the O-C bond (Path B): This would lead to the formation of the 4-chlorophenoxy cation (m/z 128/130 , showing the chlorine isotope pattern) and a thienylmethyl radical.
Table 3: Predicted HRMS Data and Major Fragments for C₁₁H₉ClOS
| Ion | Formula | Calculated m/z (for ³⁵Cl, ³²S) | Predicted Relative Abundance |
|---|---|---|---|
| [M]⁺ | [C₁₁H₉ClOS]⁺ | 224.0062 | Moderate |
| [M+2]⁺ | [C₁₁H₉³⁷ClOS]⁺ or [C₁₁H₉³⁵ClO³⁴S]⁺ | 226.0033 / 225.9997 | Moderate (Characteristic Isotope Pattern) |
| Fragment (Path A) | [C₅H₅S]⁺ | 97.0112 | High (Likely Base Peak) |
| Fragment (Path B) | [C₆H₄ClO]⁺ | 127.9927 | Moderate |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule. iosrjournals.org These methods are excellent for identifying the key functional groups present in this compound. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques.
Characteristic Vibrational Modes:
Aromatic C-H Stretch: Sharp bands are expected above 3000 cm⁻¹ for both the thiophene (B33073) and chlorobenzene rings.
Aliphatic C-H Stretch: Bands corresponding to the methylene (-CH₂-) group will appear just below 3000 cm⁻¹.
C=C Aromatic Ring Stretching: Strong absorptions in the 1600–1450 cm⁻¹ region are characteristic of the thiophene and benzene rings.
C-O-C Asymmetric Stretch: A strong, characteristic band for the aryl ether linkage is expected around 1240 cm⁻¹.
C-Cl Stretch: A band in the 1100–1000 cm⁻¹ region is indicative of the carbon-chlorine bond.
Out-of-Plane Bending: A strong band around 830 cm⁻¹ is characteristic of the 1,4-disubstitution pattern on the benzene ring.
Table 4: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique (Expected Intensity) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3050 | IR (Medium), Raman (Strong) |
| Aliphatic C-H Stretch | 2960 - 2850 | IR (Medium), Raman (Medium) |
| C=C Aromatic Stretch | 1590, 1490, 1450 | IR (Strong), Raman (Strong) |
| C-O-C Asymmetric Stretch | ~1240 | IR (Strong), Raman (Weak) |
| C-Cl Stretch | ~1090 | IR (Medium), Raman (Strong) |
| Para-disubstituted C-H Bend | ~830 | IR (Strong), Raman (Weak) |
| C-S Ring Vibration | ~690 | IR (Medium), Raman (Medium) |
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray diffraction crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information about the structural features of this compound.
Analysis of Molecular Conformation and Geometrical Parameters
A crystallographic study would reveal the exact conformation of the molecule, including the dihedral angles between the thiophene and chlorophenoxy rings. It would also provide precise measurements of bond lengths and angles for all constituent atoms. This data is crucial for understanding the molecule's steric and electronic properties.
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)
The analysis of the crystal structure would identify any significant intermolecular interactions that govern the packing of the molecules in the solid state. Potential interactions for this compound could include C-H...π interactions between the hydrogen atoms of the thiophene or phenyl rings and the aromatic systems of neighboring molecules. Weak hydrogen bonds involving the chlorine atom or the ether oxygen might also be present.
Elemental Analysis for Compositional Verification
Elemental analysis is a standard method used to determine the percentage composition of a compound. For this compound, with the chemical formula C₁₁H₉ClOS, the theoretical elemental composition can be calculated. However, experimental verification through elemental analysis is necessary to confirm the purity and empirical formula of a synthesized sample.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 11 | 132.11 | 58.80% |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.05% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.79% |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.12% |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.28% |
| Total | 224.72 | 100.00% |
Q & A
Q. Advanced Research Focus
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 at the DFT/M06-2X level) to predict electrophilic/nucleophilic sites. The thiophene ring typically shows higher electron density than the chlorophenoxy group .
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., in DMSO) to assess conformational stability over 100-ns trajectories. Tools like GROMACS can identify dominant solvent-accessible conformers .
- Docking Studies : Screen for biological activity (e.g., enzyme inhibition) using AutoDock Vina. The chlorophenoxy group may interact with hydrophobic pockets in target proteins .
How should researchers address contradictions in spectroscopic data during compound characterization?
Q. Advanced Research Focus
- Cross-Validation : Compare NMR (DEPT, HSQC) and HRMS data with literature. For example, discrepancies in methylene proton splitting (δ 4.2–4.5 ppm) may indicate steric hindrance; corroborate with X-ray data .
- Impurity Profiling : Use LC-MS (ESI+) to detect byproducts (e.g., unreacted thiophene precursors). Adjust reaction conditions (e.g., longer reflux times) to minimize side reactions .
- Thermogravimetric Analysis (TGA) : Confirm purity by measuring decomposition temperatures (expected >200°C for this compound) .
What are the best practices for designing bioactivity assays targeting this compound derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or varying the thiophene substituents) and test against bacterial strains (e.g., S. aureus MIC assays). Use microdilution methods with 96-well plates .
- In Silico ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties. The chlorophenoxy group may improve membrane permeability but increase hepatotoxicity risk .
- Cytotoxicity Screening : Validate selectivity using mammalian cell lines (e.g., HEK293) to rule off-target effects .
How can researchers leverage high-throughput crystallography for structural studies of this compound?
Q. Advanced Research Focus
- Crystal Engineering : Co-crystallize with co-formers (e.g., succinic acid) to improve diffraction quality. SHELXC/D/E pipelines enable rapid phasing for small-molecule datasets .
- Synchrotron Data Collection : Utilize high-flux sources (e.g., Diamond Light Source) to resolve weak reflections from the thiophene ring. Refinement in Olex2 with SHELXL integration ensures precise bond-length validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
